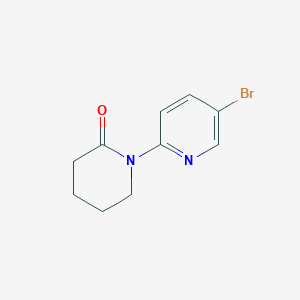

1-(5-Bromopyridin-2-yl)piperidin-2-one

描述

1-(5-Bromopyridin-2-yl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core linked to a 5-bromopyridin-2-yl moiety. This structure combines a six-membered lactam ring (piperidin-2-one) with a brominated pyridine, making it a versatile intermediate in medicinal chemistry and organic synthesis.

属性

IUPAC Name |

1-(5-bromopyridin-2-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-4-5-9(12-7-8)13-6-2-1-3-10(13)14/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDHAZWAVSTSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Coupling of 5-Bromopyridine with Piperidin-2-one

A common synthetic approach involves the direct coupling of 5-bromopyridine with piperidin-2-one. This method typically requires activation of the nitrogen in piperidin-2-one to enable nucleophilic substitution on the bromopyridine ring or vice versa.

- Palladium-Catalyzed Cross-Coupling Reaction:

The most prevalent method uses a palladium catalyst to facilitate the formation of the C–N bond. In this reaction, 5-bromopyridine serves as the aryl halide, and piperidin-2-one acts as the nucleophile. The reaction is conducted in the presence of a base (such as potassium carbonate or cesium carbonate) and a suitable ligand for palladium (e.g., phosphine ligands). The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions.

This method offers good yields and high selectivity for the desired N-arylated product. Reaction conditions such as temperature (often 80–120 °C), solvent choice (e.g., dimethylformamide, toluene), and catalyst loading are optimized to maximize yield and purity.

Stepwise Synthesis via Activated Intermediates

Another approach involves preparing an activated intermediate from either the piperidin-2-one or the bromopyridine, followed by nucleophilic substitution.

Formation of Piperidin-2-one Anion or Derivative:

Deprotonation of piperidin-2-one using a strong base (e.g., sodium hydride) generates a nucleophilic species that can attack 5-bromopyridine in a nucleophilic aromatic substitution (SNAr) reaction. However, due to the limited reactivity of bromopyridine in SNAr, this method may require elevated temperatures or the presence of electron-withdrawing groups on the pyridine ring.Use of 5-Bromopyridin-2-yl Halide or Tosylate:

Alternatively, 5-bromopyridin-2-yl derivatives bearing better leaving groups can be synthesized and then reacted with piperidin-2-one under milder conditions to form the target compound.

Industrial Scale Production

In industrial contexts, the synthesis of this compound is optimized for scalability, yield, and purity.

Batch and Continuous Flow Reactors:

Automated reactors allow precise control of reaction parameters such as temperature, pressure, and reactant concentration, leading to consistent product quality. Continuous flow methods can improve safety and efficiency, especially for palladium-catalyzed reactions.Purification Techniques:

Post-reaction, purification is typically achieved by recrystallization or chromatographic methods to isolate the compound in high purity suitable for pharmaceutical or chemical research applications.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Palladium complexes (Pd(PPh3)4, Pd2(dba)3) | Ligand choice affects yield and selectivity |

| Base | Potassium carbonate, cesium carbonate | Neutralizes acid byproducts |

| Solvent | DMF, toluene, dioxane | Polar aprotic solvents preferred |

| Temperature | 80–120 °C | Higher temperatures may increase rate |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Reaction Time | 12–24 hours | Depends on scale and conditions |

| Purification | Recrystallization, silica gel chromatography | Ensures high purity |

Research Findings and Patents

A patent (US8697876B2) related to pyridinoylpiperidine derivatives describes synthetic methods involving palladium-catalyzed coupling to prepare similar compounds with high yield and purity. Although the patent focuses on related molecules, the methodology is applicable to this compound synthesis, emphasizing the importance of catalyst choice and reaction optimization for efficient production.

BenchChem reports the synthesis of 1-(5-bromopyridin-3-yl)piperidin-2-one via palladium-catalyzed coupling of 5-bromopyridine and piperidin-2-one, highlighting the use of inert atmosphere and base for successful reaction. Although this source focuses on the 3-yl isomer, the synthetic principles are transferable.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-catalyzed coupling | 5-Bromopyridine + Piperidin-2-one | Pd catalyst + K2CO3 or Cs2CO3 | 80–120 °C, inert atmosphere | High yield, selectivity | Requires expensive catalyst |

| Nucleophilic aromatic substitution | Deprotonated piperidin-2-one + 5-bromopyridine | Strong base (NaH) | Elevated temperature | Simpler reagents | Lower reactivity, harsher conditions |

| Activated intermediate route | 5-Bromopyridin-2-yl halide + piperidin-2-one | Base or nucleophile | Mild to moderate temperature | Potentially milder conditions | Requires synthesis of intermediate |

化学反应分析

Types of Reactions: 1-(5-Bromopyridin-2-yl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst.

Substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation can yield compounds like this compound oxide.

Reduction can produce this compound hydride.

Substitution reactions can result in various derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential therapeutic applications, particularly as a precursor in the synthesis of novel drugs targeting various diseases. Its structural similarity to known pharmacophores allows for modifications that can enhance biological activity.

- Targeted Therapy : Research indicates that derivatives of this compound may modulate biological pathways relevant to cancer treatment, particularly in targeting specific receptors or enzymes involved in tumor progression.

2. Biological Studies

- Biomolecular Interactions : Studies have utilized 1-(5-Bromopyridin-2-yl)piperidin-2-one to understand interactions with biomolecules, including proteins and nucleic acids. These interactions are crucial for elucidating mechanisms of action and potential side effects in therapeutic contexts .

- Antimicrobial Properties : Preliminary investigations have suggested that the compound may exhibit antimicrobial activity, making it a candidate for further research in developing new antibiotics or antifungal agents.

3. Chemical Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of various heterocyclic compounds. Its ability to undergo multiple chemical reactions (oxidation, reduction, substitution) enhances its utility in synthetic chemistry .

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Conditions/Notes |

|---|---|---|

| Oxidation | This compound → this compound oxide | Potassium permanganate (KMnO4) used as oxidant |

| Reduction | This compound → this compound hydride | Hydrogen gas (H2) with catalyst |

| Substitution | This compound + Nucleophile → Derivative | Varies based on nucleophile used |

Case Studies

Case Study 1: Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound aimed at inhibiting specific cancer cell lines. The research demonstrated that certain modifications led to enhanced efficacy against non-small cell lung cancer cells, suggesting a promising direction for future drug candidates.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, warranting further exploration into their potential as new antibiotics .

作用机制

The mechanism by which 1-(5-Bromopyridin-2-yl)piperidin-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

相似化合物的比较

Table 1: Structural analogs with modified piperidin-2-one substituents

Key Insights :

- Electron-withdrawing groups (e.g., bromine in the target compound) improve cross-coupling reactivity, whereas electron-donating groups (e.g., hydroxyethyl in ) facilitate stereoselective synthesis.

- Aromatic substituents (e.g., difluorophenyl in ) increase metabolic stability and membrane permeability.

Pyridine Ring Modifications

Table 2: Analogs with altered pyridine substituents

Key Insights :

- Replacement of lactam with methylpiperidine (e.g., ) reduces hydrogen-bonding capacity but improves solubility in nonpolar solvents.

Table 3: Functional comparisons of selected analogs

Key Insights :

- The target compound’s bromopyridinyl group is critical for metal-catalyzed coupling in drug discovery (e.g., ).

- Lactam-containing analogs (e.g., ) show promise in targeting enzyme active sites due to their hydrogen-bonding motifs.

Physicochemical Data

- Solubility: Most bromopyridinyl-piperidinones (e.g., ) are sparingly soluble in water but soluble in DMSO or dichloromethane.

- Stability: Bromine substitution enhances stability against oxidative degradation compared to non-halogenated analogs .

生物活性

1-(5-Bromopyridin-2-yl)piperidin-2-one, a compound with the CAS number 1289058-33-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential applications in treating diseases.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a bromopyridine moiety. This unique configuration contributes to its biological activity.

Structural Formula

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound demonstrates effective inhibition with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 0.0039 - 0.025 |

| E. coli | 0.0039 - 0.025 |

The mechanism through which this compound exerts its antimicrobial effects is believed to involve the inhibition of specific bacterial enzymes essential for cell viability. For instance, it has been shown to inhibit the activity of phosphopantetheinyl transferases (PPTases), which are crucial for bacterial metabolism . Additionally, the compound's interaction with bacterial membranes may disrupt cellular integrity, leading to cell death.

Case Studies

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated substantial inhibition against Gram-positive bacteria, particularly S. aureus, reinforcing its potential as an antimicrobial agent .

- Pharmacokinetic Evaluation : Another investigation assessed the pharmacokinetic properties of this compound in animal models, revealing favorable absorption and distribution characteristics that support its use in therapeutic applications .

Antifungal Activity

In addition to its antibacterial properties, preliminary data suggest that this compound may also possess antifungal activity. It was tested against several fungal strains, showing promising results that warrant further exploration in this area .

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is essential to compare it with structurally similar compounds.

| Compound | Activity | Notes |

|---|---|---|

| Troviridine (LY300045-HCl) | Antimicrobial | Non-nucleoside reverse transcriptase inhibitor |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | PPTase inhibitor | Submicromolar inhibition observed |

常见问题

Q. What are the established synthetic routes for 1-(5-bromopyridin-2-yl)piperidin-2-one, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For instance, thiourea derivatives of this compound can be prepared by reacting 5-bromo-2-isothiocyanatopyridine with amino precursors under mild conditions (e.g., room temperature, dichloromethane solvent), achieving yields of 63–85% . Key parameters include:

- Catalyst selection : Use of base catalysts like triethylamine to deprotonate intermediates.

- Purification : Flash column chromatography (SiO₂, 0–36% ethyl acetate/petroleum ether) is effective for isolating the product .

- Yield optimization : Excess reagents and inert atmospheres (N₂/Ar) minimize side reactions.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Safety data for structurally similar brominated pyridines highlight:

Q. How is the compound characterized spectroscopically, and what analytical benchmarks should researchers prioritize?

- NMR : Confirm regiochemistry of the bromopyridine moiety (e.g., ¹H NMR: δ 8.3–8.5 ppm for pyridin-2-yl protons).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 285.1 for C₁₀H₁₀BrN₂O⁺).

- HPLC : Purity >95% (retention time alignment with standards) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:

- Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.

- Twinned crystals : SHELXL’s twin refinement handles pseudo-merohedral twinning common in brominated heterocycles .

- Validation : R-factor convergence (<5%) and electron density maps (e.g., omit maps for piperidin-2-one ring conformation) .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

- Catalytic systems : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts enhance Suzuki-Miyaura coupling efficiency with aryl boronic acids .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions.

- Additives : KI or Cs₂CO₃ improves halogen exchange in bromopyridine intermediates .

Q. How does the bromine substituent influence the compound’s reactivity in medicinal chemistry applications?

- Electronic effects : The electron-withdrawing Br group activates the pyridine ring for nucleophilic aromatic substitution (e.g., with amines or thiols).

- Steric effects : Bromine’s bulkiness at the 5-position directs regioselectivity in coupling reactions.

- Biological relevance : Bromine enhances metabolic stability but may reduce solubility; SAR studies recommend balancing with hydrophilic groups (e.g., -OH, -NH₂) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Docking studies : AutoDock Vina or Schrödinger Suite models binding modes (e.g., piperidin-2-one as a hydrogen bond donor).

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR : Hammett constants (σ) correlate bromine’s electronic effects with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。